5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a trifluoromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves the introduction of the trifluoromethoxyethyl group onto a pyridine ring followed by the addition of an amino group. One common method involves the reaction of 2-chloropyridine with 2-(trifluoromethoxy)ethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxyethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-Amino-1-(2-chloroethyl)pyridin-2(1h)-one: Similar but with a chloroethyl group instead of a trifluoromethoxyethyl group.
Uniqueness
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the trifluoromethoxyethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and stability .
Properties
Molecular Formula |
C8H9F3N2O2 |
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Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)15-4-3-13-5-6(12)1-2-7(13)14/h1-2,5H,3-4,12H2 |
InChI Key |
YIPDCHJDEILMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCOC(F)(F)F |
Origin of Product |
United States |
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